molecular formula C25H18ClN3O2S B2646261 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899760-58-8

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2646261
CAS No.: 899760-58-8
M. Wt: 459.95
InChI Key: DRTPKKDMBZALTI-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C26H20ClN3O2S. This compound is part of the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl derivatives with chromeno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its unique structural configuration, which imparts specific biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTPKKDMBZALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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